9-Fluorenone-4-carbonyl chloride
Overview
Description
9-Fluorenone-4-carbonyl chloride is a fluorescent electrophilic reagent known for its utility in various chemical reactions and applications. It is characterized by its molecular formula C14H7ClO2 and a molecular weight of 242.66 g/mol . This compound is often used to functionalize amino acids in alkaline mediums, making it a valuable tool in analytical chemistry .
Mechanism of Action
Target of Action
The primary target of 9-Fluorenone-4-carbonyl chloride (FCC) are amino acids . It is used to functionalize amino acids in an alkaline medium .
Mode of Action
FCC is a fluorescent electrophilic reagent . It reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives . This interaction allows for sensitive and efficient chromatographic determination and resolution .
Biochemical Pathways
The biochemical pathways affected by FCC primarily involve the functionalization of amino acids. The compound’s interaction with amino acids leads to the production of stable and highly fluorescent derivatives . These derivatives are then suitable for enantioresolution by High-Performance Liquid Chromatography (HPLC) .
Result of Action
The result of FCC’s action is the production of stable and highly fluorescent derivatives of amino acids . These derivatives can be efficiently separated and determined using HPLC . This makes FCC a valuable tool in biochemical research, particularly in studies involving amino acids .
Action Environment
The action of FCC is influenced by the solvent used in the reaction. The increase in solubility of the analyte in the mobile phase seems to be responsible for this . Therefore, the choice of solvent can significantly impact the efficacy and stability of FCC’s action.
Biochemical Analysis
Biochemical Properties
9-Fluorenone-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the functionalization of amino acids. It reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives . This interaction is crucial for sensitive and efficient chromatographic determination and resolution of amino acids on a teicoplanin chiral stationary phase . The compound’s ability to form fluorescent derivatives makes it an essential reagent in high-performance liquid chromatography (HPLC) and other analytical techniques.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with amino acids, leading to the formation of fluorescent derivatives that can be easily detected and analyzed . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to produce stable fluorescent derivatives allows researchers to study these cellular processes in detail.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with amino acids. It acts as an electrophilic reagent, reacting with nucleophiles such as amines, amino acids, and amino alcohols in an alkaline medium . This reaction results in the formation of stable and highly fluorescent derivatives, which can be used for sensitive and efficient chromatographic determination and resolution . The compound’s ability to produce fluorescent derivatives enhances its utility in various biochemical analyses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the resolution of amino acids using this compound is not reproducible under certain conditions, such as the elution of either water- or acetonitrile-based mobile phases . This variability in resolution highlights the importance of optimizing experimental conditions to achieve consistent results.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluorenone-4-carbonyl chloride typically involves the chlorination of 9-fluorenone-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a catalytic amount of dimethylformamide (DMF) as a solvent . The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 9-Fluorenone-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: DMF and pyridine.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Scientific Research Applications
9-Fluorenone-4-carbonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
9-Fluorenylmethyl chloroformate (FMOC): Another fluorescent reagent used for amino acid derivatization.
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Used for the derivatization of amino acids and peptides.
Uniqueness: 9-Fluorenone-4-carbonyl chloride is unique due to its high reactivity and stability, making it suitable for sensitive and efficient chromatographic determination. Its fluorescent properties also provide an advantage in analytical applications compared to other derivatizing agents .
Properties
IUPAC Name |
9-oxofluorene-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCGWCQMEUASJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346171 | |
Record name | 9-Fluorenone-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7071-83-2 | |
Record name | 9-Fluorenone-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7071-83-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 9-Fluorenone-4-carbonyl chloride as a chiral derivatizing agent for amino acid enantiomers?
A1: this compound (FCC) acts as an electrophilic reagent. [] The carbonyl chloride group (-COCl) readily reacts with the nucleophilic amino group (-NH2) present in amino acids. This reaction forms a stable amide bond, resulting in a diastereomeric derivative of the amino acid. These diastereomers, unlike enantiomers, possess different physical properties, allowing for their separation using chromatographic techniques like high-performance liquid chromatography (HPLC). []
Q2: The research mentions using a "teicoplanin phase" for enantiomeric separation. What is the role of teicoplanin in this context?
A2: Teicoplanin is a chiral selector, often used as a stationary phase in chiral chromatography. [] When incorporated into the stationary phase, it creates a chiral environment. As the derivatized amino acid enantiomers pass through the column, they interact differently with the teicoplanin based on their three-dimensional structure. This differential interaction leads to distinct retention times for each enantiomer, ultimately achieving separation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.